molecular formula C11H18N4O2 B6496469 tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1186300-54-8

tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B6496469
CAS No.: 1186300-54-8
M. Wt: 238.29 g/mol
InChI Key: IEJZROCGEZGFJF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold protected by a tert-butoxycarbonyl (Boc) group and a 1,2,3-triazole moiety. The 1,2,3-triazole ring is a privileged structure in pharmaceutical science due to its metabolic stability, hydrogen-bonding capability, and frequent use as a bioisostere for amide bonds and other functional groups . The Boc-protected pyrrolidine core is a common motif in the synthesis of more complex molecules, serving as a precursor to active pharmaceutical ingredients and biological probes . Researchers utilize this compound and its analogs in the discovery of bioactive molecules for various therapeutic areas. For instance, structurally similar pyrrolidinyl triazole derivatives have been investigated as potent mitochondrial permeability transition pore (mPTP) blockers, which are a viable therapeutic target for the treatment of neurodegenerative diseases such as Alzheimer's . Furthermore, the 1,2,3-triazole ring can serve as a stable surrogate for less metabolically stable groups, such as oximes, thereby improving the cytochrome P450 (CYP) stability profile of lead compounds and reducing the potential for drug-drug interactions . The rigid, planar structure of the triazole ring also makes it a valuable component in supramolecular chemistry and for the development of metal-chelating ligands, as demonstrated in studies of lanthanide(III) complexes with triazole-derived ligands . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

tert-butyl 3-(triazol-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-7-4-9(8-14)15-12-5-6-13-15/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJZROCGEZGFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate has been investigated for its potential in drug development due to its ability to interact with biological targets effectively. The triazole moiety is particularly notable for its bioactivity:

  • Antimicrobial Activity: Compounds containing triazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, making them candidates for antibiotic development .
  • Anticancer Properties: Studies have shown that triazole-containing compounds exhibit anticancer effects by inducing apoptosis in cancer cells. This makes this compound a potential lead compound for developing new anticancer agents .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules: Its structure allows it to participate in various coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the synthesis of more complex organic compounds.
Reaction TypeDescriptionExample Product
Suzuki-Miyaura CouplingCoupling with aryl halides using palladium catalystsBiaryl compounds
Nucleophilic SubstitutionReacting with electrophiles to form new derivativesModified pyrrolidine derivatives

Material Science

In material science, this compound can be utilized to synthesize polymers or advanced materials with specific properties:

  • Polymerization Reactions: The functional groups present allow for incorporation into polymer chains, potentially enhancing the mechanical properties of materials .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives from this compound. These derivatives were tested against a range of bacterial strains and exhibited promising results, indicating their potential as new antibiotics .

Case Study 2: Anticancer Research

Another research effort focused on the anticancer properties of this compound. In vitro studies showed that it effectively inhibited cell proliferation in several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to these targets, modulating their activity and leading to the desired biological effects. The specific molecular pathways involved depend on the derivative and its intended application.

Comparison with Similar Compounds

tert-Butyl 3-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate

  • Structural Difference : A hydroxymethyl group (-CH2OH) is attached to the triazole’s 4-position.
  • This modification may also alter metabolic stability, as the hydroxyl group could participate in phase II conjugation reactions .

tert-Butyl 3-(4-(5-Fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (3a)

  • Structural Difference : The triazole is substituted with a fluorophenyl-dichlorobenzyloxy group.
  • Implications : The bulky aromatic substituent introduces lipophilicity, improving membrane permeability. This compound exhibited potent biological activity in early-stage drug discovery, likely due to enhanced receptor binding via halogen interactions .

Analogues with Alternative Heterocycles

tert-Butyl 3-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate

  • Structural Difference : Replaces the triazole with a benzimidazole ring containing a chlorine substituent.
  • Implications : The benzimidazole’s planar structure and basic nitrogen atoms enable intercalation or π-π stacking, making it suitable for targeting enzymes like kinases. The chlorine atom may enhance electrophilic reactivity .

tert-Butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Structural Difference : The pyrrolidine is fused with a pyridine ring, forming a pyrrolopyridine scaffold.
  • Implications : The aromatic pyridine increases electron density, affecting redox properties and metal coordination. This structure is common in antiviral and anticancer agents .

Backbone-Modified Analogues

tert-Butyl (3S)-3-(2-Oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate

  • Structural Difference: A 2-oxoimidazolidinone group replaces the triazole.
  • Implications: The urea-like moiety enhances hydrogen-bond donor capacity, improving binding to proteases or GPCRs. However, the oxo group may reduce metabolic stability compared to triazoles .

Spiro-Pyrrolidine-Oxindole Derivatives (e.g., Compound 330)

  • Structural Difference : Incorporates a spirocyclic oxindole-pyrrolidine system.
  • These compounds are explored for neurodegenerative disease therapeutics .

Biological Activity

Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Common NameThis compound
CAS Number1186300-54-8
Molecular FormulaC₁₁H₁₈N₄O₂
Molecular Weight238.29 g/mol

Synthesis

The synthesis of this compound typically involves a series of reactions starting from pyrrolidine derivatives and azides. A notable method includes the use of 1,3-dipolar cycloaddition reactions to form the triazole ring, followed by carboxylation to introduce the tert-butyl ester group. This synthetic approach allows for the rapid generation of diverse derivatives for biological evaluation .

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, a study demonstrated that specific triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Properties

The compound's triazole moiety is known for its anticancer activity. Research shows that triazole-containing compounds can inhibit key enzymes involved in cancer cell proliferation. This compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated that it exhibits selective cytotoxicity with IC50 values comparable to established anticancer drugs .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .
  • Cell Cycle Arrest : It has been observed that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, promoting oxidative stress and cell death .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent clinical trial evaluated the effectiveness of a related triazole compound in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent .

Preparation Methods

Reaction Mechanism and Optimization

The reaction employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to convert the hydroxyl group at the pyrrolidine 3-position into a leaving group, facilitating displacement by the triazole’s nitrogen. Key steps include:

  • Activation of the hydroxyl group via formation of an oxyphosphonium intermediate.

  • Nucleophilic attack by the triazole’s N2 atom, favored due to its higher nucleophilicity in the 2H-1,2,3-triazole tautomer.

  • Elimination of phosphine oxide to yield the final product.

Optimal conditions involve anhydrous tetrahydrofuran (THF) at 0°C to room temperature, achieving yields exceeding 90% for analogous compounds.

Synthetic Procedure

  • Starting Material Preparation : tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is synthesized via Boc protection of 3-hydroxypyrrolidine, which is commercially available or prepared via reduction of proline derivatives.

  • Mitsunobu Coupling :

    • Combine tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv), 2H-1,2,3-triazole (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.

    • Stir under nitrogen at 0°C for 1 hour, then warm to room temperature for 12 hours.

    • Purify via column chromatography (hexane/ethyl acetate = 4:1) to isolate the product as a white solid.

Nucleophilic Substitution of Activated Intermediates

Source describes the synthesis of triazole-containing pyrrolidines via nucleophilic displacement of chlorinated intermediates. This approach could be modified for the target compound by generating a tert-butyl 3-chloropyrrolidine-1-carboxylate intermediate.

Stepwise Synthesis

  • Chlorination :

    • React tert-butyl 3-hydroxypyrrolidine-1-carboxylate with thionyl chloride (SOCl₂) in dichloromethane to form tert-butyl 3-chloropyrrolidine-1-carboxylate.

  • Triazole Installation :

    • Heat the chloride with 2H-1,2,3-triazole (2.0 equiv) and potassium carbonate (3.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Mitsunobu Reaction85–95%High regioselectivity; mild conditionsRequires expensive reagents (DEAD, PPh₃)
CuAAC60–75%Broad substrate scopeIncorrect regioselectivity for target
Nucleophilic Substitution70–80%Simple setup; inexpensive reagentsHarsh conditions may degrade sensitive groups

Scale-Up and Industrial Feasibility

The Mitsunobu reaction, while efficient, faces challenges in large-scale production due to stoichiometric phosphine and azodicarboxylate use. Source reports gram-scale synthesis of analogous compounds with minimal yield drop, suggesting scalability with optimized purification. Alternatives like flow chemistry or catalytic Mitsunobu variants could further enhance viability.

Spectroscopic Characterization

Critical analytical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (s, 2H, triazole-H), 4.45–4.35 (m, 1H, pyrrolidine-H), 3.60–3.40 (m, 4H, Boc and pyrrolidine-H), 2.20–1.90 (m, 2H), 1.47 (s, 9H, tert-butyl).

  • HRMS (ESI+) : m/z calculated for C₁₁H₁₈N₃O₂ [M+H]⁺: 240.1348; found: 240.1351 .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the tert-butyl pyrrolidine carboxylate scaffold. Key steps include:

  • Step 1: Preparation of tert-butyl 3-azidopyrrolidine-1-carboxylate by substituting a leaving group (e.g., mesylate or tosylate) with sodium azide under reflux in polar solvents like DMF .
  • Step 2: Reaction with terminal alkynes (e.g., ethynyl derivatives) using Cu(I) catalysts (e.g., CuI or CuSO₄/sodium ascorbate) in solvents such as THF or DCM at 25–60°C .
  • Protection/Deprotection: The tert-butyl group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane .

Typical Reaction Conditions:

StepReagents/ConditionsYieldReference
AzidationNaN₃, DMF, 80°C, 12 h85–90%
CuAACCuI, THF, 60°C, 24 h70–80%

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR: Critical for confirming regioselectivity of the triazole ring (1,4-disubstitution). The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Pyrrolidine protons show complex splitting due to ring puckering .
  • HPLC: Purity analysis (≥98%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolves steric effects of the tert-butyl group and triazole orientation. SHELX software is widely used for refinement .

Key NMR Data (Example):

Protonδ (ppm)MultiplicityAssignment
tert-butyl1.42singlet9H
Triazole H7.85singlet2H
Pyrrolidine CH₂3.5–4.1multiplet4H

Advanced Research Questions

Q. How can CuAAC conditions be optimized for higher yields in synthesizing triazole derivatives?

  • Catalyst Loading: Lower Cu(I) concentrations (5 mol%) reduce side reactions (e.g., Glaser coupling). Sodium ascorbate as a reductant improves regioselectivity .
  • Solvent Effects: Mixed solvents (THF:H₂O 4:1) enhance solubility of polar intermediates .
  • Microwave Assistance: Reduces reaction time (1–2 h vs. 24 h) with comparable yields (75–85%) .

Data Contradiction Example:
Conflicting reports on triazole regioselectivity under thermal vs. microwave conditions can be resolved via 2D NMR (NOESY) to confirm 1,4 vs. 1,5 isomerism .

Q. What strategies address conflicting NMR data when analyzing substituent effects on the pyrrolidine ring?

  • Decoupling Experiments: Differentiate overlapping signals from pyrrolidine protons .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict chemical shifts and verify stereoelectronic effects .
  • Variable Temperature NMR: Resolves dynamic effects (e.g., ring inversion) by analyzing line broadening at low temperatures .

Q. How does the steric environment of the tert-butyl group influence triazole reactivity in further functionalization?

  • Steric Hindrance: The tert-butyl group reduces nucleophilic substitution rates at the pyrrolidine nitrogen. For example, Boc deprotection with TFA proceeds slower (4–6 h) compared to less hindered analogs (1–2 h) .
  • Directed Functionalization: Triazole N-alkylation favors the less hindered N-2 position, confirmed by X-ray studies of analogues .

Functionalization Example:

ReactionReagentsYieldReference
Boc DeprotectionTFA/DCM, 0°C90%
N-AlkylationMeI, NaH, THF64%

Q. What are the applications of this compound in medicinal chemistry research?

  • Kinase Inhibitor Scaffolds: The triazole-pyrrolidine core mimics ATP-binding motifs. Modifications at the triazole 4-position enhance selectivity for kinase targets .
  • PROTAC Development: The tert-butyl group aids in solubility for bifunctional degrader molecules .

Q. Methodological Guidelines

  • Synthesis Reproducibility: Always confirm azide intermediate purity via IR spectroscopy (2100 cm⁻¹ peak) before CuAAC .
  • Safety: Handle azides in fume hoods due to explosion risks. Use blast shields for scale-up reactions .

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